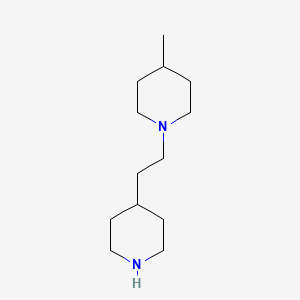

4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

Description

BenchChem offers high-quality 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-(2-piperidin-4-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRNPPHHZRTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

This guide provides a comprehensive technical overview of viable synthetic pathways for producing 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a disubstituted piperidine derivative of interest in medicinal chemistry and materials science. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of asymmetrically substituted piperidines, such as 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, is a key focus in the development of novel therapeutic agents. This guide will explore two primary, robust, and scalable synthetic strategies for the preparation of this target molecule: Nucleophilic Alkylation and Reductive Amination . Each approach will be detailed with step-by-step protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Strategy 1: Synthesis via Nucleophilic Alkylation

This is a classical and highly effective two-step approach that involves the initial preparation of an electrophilic intermediate from 4-piperidineethanol, followed by the alkylation of 4-methylpiperidine.

Workflow for Nucleophilic Alkylation

Caption: Synthetic workflow for the Nucleophilic Alkylation approach.

Step 1: Synthesis of 4-(2-Bromoethyl)piperidine

The initial step focuses on converting the hydroxyl group of the commercially available 4-piperidineethanol into a more effective leaving group, typically a halide.[2][3] While both chlorination (using thionyl chloride) and bromination (using phosphorus tribromide) are viable, bromination often provides a more reactive electrophile for the subsequent alkylation.

Protocol 1: Bromination of 4-Piperidineethanol

-

Reaction Setup: To a solution of 4-piperidineethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, cooled to 0 °C in an ice bath, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-bromoethyl)piperidine. Further purification can be achieved by vacuum distillation or column chromatography.

| Reagent | Molar Eq. | Purity | Source |

| 4-Piperidineethanol | 1.0 | >97% | [4][5][6] |

| Phosphorus Tribromide | 0.5 | >98% | |

| Dichloromethane | - | Anhydrous |

Step 2: N-Alkylation of 4-Methylpiperidine

The second step involves a standard SN2 reaction where the nucleophilic secondary amine of 4-methylpiperidine attacks the electrophilic carbon of 4-(2-bromoethyl)piperidine, displacing the bromide ion. The reaction is typically carried out in the presence of a mild base to neutralize the HBr generated.

Protocol 2: Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

-

Reaction Setup: In a round-bottom flask, dissolve 4-(2-bromoethyl)piperidine (1.0 eq) and 4-methylpiperidine (1.2 eq) in acetonitrile.

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.

| Reagent | Molar Eq. | Purity | Source |

| 4-(2-Bromoethyl)piperidine | 1.0 | Crude or Purified | [2][3] |

| 4-Methylpiperidine | 1.2 | >98% | |

| Potassium Carbonate | 2.0 | >99% | |

| Acetonitrile | - | Anhydrous |

Strategy 2: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] This strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For this synthesis, the key precursors are 4-piperidineacetaldehyde and 4-methylpiperidine.

Workflow for Reductive Amination

Caption: Synthetic workflow for the Reductive Amination approach.

Step 1: Synthesis of 4-Piperidineacetaldehyde

The primary challenge in this route is the synthesis of the aldehyde intermediate, 4-piperidineacetaldehyde, which can be prepared by the oxidation of 4-piperidineethanol. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation. To prevent side reactions with the piperidine nitrogen, it is advisable to use an N-protected starting material, such as N-Boc-4-piperidineethanol.[]

Protocol 3: Oxidation of N-Boc-4-piperidineethanol

-

Reaction Setup: Dissolve N-Boc-4-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

-

Reaction Progression: Stir the mixture for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-4-piperidineacetaldehyde.

Step 2: Reductive Amination and Deprotection

The crude aldehyde is then reacted with 4-methylpiperidine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective for reductive aminations as it is less sensitive to pH than other borohydrides.[9] The final step is the removal of the Boc protecting group under acidic conditions.

Protocol 4: Reductive Amination and Deprotection

-

Reaction Setup: To a solution of N-Boc-4-piperidineacetaldehyde (1.0 eq) and 4-methylpiperidine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Deprotection: Dissolve the crude Boc-protected product in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) and stir at room temperature for 2-4 hours.

-

Purification: Concentrate the mixture under reduced pressure. The resulting hydrochloride salt can be converted to the free base by treatment with a base (e.g., NaOH) and then purified by column chromatography as described in Protocol 2.

| Reagent | Molar Eq. | Purity | Source |

| N-Boc-4-piperidineethanol | 1.0 | >97% | [] |

| Dess-Martin Periodinane | 1.5 | >97% | |

| 4-Methylpiperidine | 1.2 | >98% | |

| Sodium Triacetoxyborohydride | 1.5 | >95% | [9] |

| 1,2-Dichloroethane | - | Anhydrous | |

| 4M HCl in Dioxane | - | - |

Comparison of Synthetic Routes

| Feature | Nucleophilic Alkylation | Reductive Amination |

| Overall Yield | Generally good to high. | Can be high, but dependent on the efficiency of the oxidation step. |

| Number of Steps | Typically 2 steps. | Can be 3 steps if N-protection is used. |

| Scalability | Highly scalable. | Scalability may be limited by the cost and handling of DMP. |

| Reagent Availability | Starting materials are readily available. | N-Boc-4-piperidineethanol is commercially available.[] |

| Key Challenges | Potential for over-alkylation (quaternization of nitrogen). | Potential for aldehyde instability and over-oxidation. |

Conclusion

Both the Nucleophilic Alkylation and Reductive Amination strategies offer viable pathways for the synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. The choice of route will depend on factors such as the scale of the synthesis, the availability of specific reagents, and the desired purity of the final product. The Nucleophilic Alkylation route is often more direct and may be preferable for larger-scale preparations. The Reductive Amination route, while potentially involving more steps, offers the versatility and mild conditions characteristic of this powerful transformation.

References

-

Taylor & Francis Online. 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, a Useful Reagent in the Synthesis of 4,4 Disubstituted Piperidines. Synthetic Communications. 2006-12-05. Available from: [Link]

-

PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 2021-10-30. Available from: [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. 2015-10-09. Available from: [Link]

-

YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. 2024-10-12. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

GSRS. 4-PIPERIDINEETHANOL. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubChem. 4-(2-Bromoethyl)piperidine | C7H14BrN | CID 13473146. Available from: [Link]

-

SpringerLink. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. 2022-10-31. Available from: [Link]

-

DTIC. Piperidine Synthesis. 2025-06-04. Available from: [Link]

-

Wiley Online Library. Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Available from: [Link]

-

ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Available from: [Link]

-

Semantic Scholar. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Available from: [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

-

RSC Publishing. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available from: [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Amerigo Scientific. 4-Piperidineethanol (97%). Available from: [Link]

- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-(2-Bromoethyl)piperidine | C7H14BrN | CID 13473146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidineethanol (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 4-哌啶乙醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine and Related Bipiperidine Scaffolds

Prepared by: Senior Application Scientist, Gemini Laboratories

Abstract

Substituted piperidine moieties are fundamental building blocks in modern medicinal chemistry, frequently appearing in scaffolds targeting the central nervous system and other therapeutic areas.[1][2] The molecule 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine represents a flexible, basic scaffold whose physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth framework for the comprehensive physicochemical characterization of this molecule and its analogs. While specific experimental data for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is not extensively documented in public literature, this document outlines the authoritative, industry-standard methodologies for determining its most crucial properties: ionization constant (pKa), lipophilicity (logP), and aqueous solubility. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals, providing a robust blueprint for generating the essential data required for candidate selection and optimization.

Molecular Structure and Calculated Properties

A thorough characterization begins with an in-silico analysis to predict fundamental molecular properties. These calculated values provide a baseline for comparison with experimental data and are essential for understanding the molecule's intrinsic characteristics.

IUPAC Name: 4-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine

Chemical Structure:

Caption: A streamlined workflow for determining pKa values via potentiometric titration.

Lipophilicity (logP & logD): A Predictor of ADME

Expert Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) profiling. [3]The partition coefficient (logP) measures this property for the neutral species, while the distribution coefficient (logD) measures it at a specific pH, accounting for all ionic species. For a basic compound, logD at pH 7.4 is more physiologically relevant than logP. The classic shake-flask method remains the most definitive technique for logP determination. [4]

Protocol: logP Determination by Shake-Flask Method

This equilibrium-based method directly measures the concentration of the compound in two immiscible phases: n-octanol and water.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (typically a 1:1 or 2:1 ratio).

-

Equilibration: Seal the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 2-4 hours) at a constant temperature (25°C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]). [5]

Caption: The gold-standard shake-flask protocol for experimental logP measurement.

Aqueous Solubility: A Prerequisite for Efficacy

Expert Rationale: A compound must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major cause of failure in drug development. [6]It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates in aqueous buffer. It is high-throughput and useful for early screening but can overestimate true solubility. [7][8]* Thermodynamic Solubility: Measures the concentration of a saturated solution at equilibrium. This is the true, intrinsic solubility of the most stable solid form of the compound and is essential for formulation and development. [6][9]

Protocol: Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" type method determines the equilibrium solubility of the solid compound in a specific aqueous buffer.

Methodology:

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it on a roller or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved between the solid and dissolved states.

-

Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Dilute the resulting clear filtrate and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. The result is reported in µg/mL or µM.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. acdlabs.com [acdlabs.com]

- 6. evotec.com [evotec.com]

- 7. asianpubs.org [asianpubs.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

Abstract: The novel compound 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine presents a chemical scaffold with potential for significant central nervous system activity, based on the prevalence of its constituent piperidine moieties in a range of neuroactive agents. To date, the specific mechanism of action for this molecule remains uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of its pharmacological targets and downstream signaling pathways. We will explore potential interactions based on structural analogy to known ligands for dopamine, serotonin, sigma, and histamine receptors. Furthermore, this document details a robust, multi-tiered experimental workflow, from initial radioligand binding assays to complex in-vivo functional assessments, designed to rigorously define the compound's neuropharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel neurotherapeutics.

Introduction and Structural Hypothesis Generation

The chemical structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, featuring a bis-piperidine core, suggests a high probability of interaction with G protein-coupled receptors (GPCRs) or other transmembrane proteins within the central nervous system (CNS). The piperidine nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates targeting a variety of receptors.[1][2] Specifically, the 1,4-disubstituted piperidine motif is a common feature in ligands for dopamine (D2, D3, D4), serotonin (5-HT2A), and sigma (σ1, σ2) receptors.[3][4][5][6]

Our initial hypothesis, grounded in chemoinformatic analysis of structurally related compounds, posits that 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is likely to exhibit affinity for one or more of the following receptor families:

-

Dopamine D2-like Receptors (D2, D3, D4): The ethylpiperidine side chain bears resemblance to fragments of known dopamine receptor ligands.[4][6][7] Interaction with these receptors could imply potential applications in psychiatric or neurological disorders.[4][6]

-

Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds show high affinity for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.[5][8]

-

Histamine Receptors (H3): Certain 4-substituted piperidine derivatives are potent antagonists or inverse agonists at the H3 receptor, a key regulator of neurotransmitter release.[9]

Given these possibilities, a systematic and unbiased screening approach is warranted to identify the primary molecular target(s) and subsequent signaling cascades.

Tier 1: Primary Target Identification and Affinity Determination

The foundational step in characterizing a novel compound is to identify its direct molecular binding partners. A broad-based radioligand binding assay panel is the most efficient method for this initial screen.

Experimental Protocol: Comprehensive Radioligand Binding Screen

Objective: To determine the binding affinity (Ki) of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine across a wide range of CNS receptors, ion channels, and transporters.

Methodology:

-

Compound Preparation: Synthesize and purify 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine to >98% purity, confirmed by NMR and LC-MS. Prepare a 10 mM stock solution in DMSO.

-

Assay Panel Selection: Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, at a minimum, the following receptor families: dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic, glutamatergic, GABAergic, and sigma receptors.

-

Primary Screen:

-

Perform initial binding assays at a single high concentration of the test compound (e.g., 10 µM).

-

Assays are conducted using cell membrane preparations expressing the target receptor and a specific radioligand.

-

The amount of radioligand displaced by the test compound is measured by scintillation counting or other appropriate methods.

-

A displacement of >50% is considered a "hit" and warrants further investigation.

-

-

Secondary Screen (Affinity Determination):

-

For each "hit" from the primary screen, perform a competition binding assay with a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

This will generate a dose-response curve.

-

Calculate the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation and Interpretation

All binding affinity data should be compiled into a clear, tabular format for comparative analysis.

| Receptor Target | Ki (nM) | Interpretation |

| Dopamine D2 | Value | High affinity suggests potential D2 receptor modulation. |

| Dopamine D3 | Value | High affinity suggests potential D3 receptor modulation. |

| Dopamine D4 | Value | High affinity suggests potential D4 receptor modulation. |

| Serotonin 5-HT2A | Value | Moderate affinity may indicate secondary activity. |

| Sigma σ1 | Value | High affinity points to a likely interaction. |

| Sigma σ2 | Value | Moderate to low affinity. |

| Histamine H3 | Value | Low affinity suggests this is not a primary target. |

| (Other hits) | Value | (Interpretation) |

This table is a template; actual targets will be determined by experimental results.

This initial screen will provide the foundational data to direct all subsequent functional and mechanistic studies. High-affinity interactions (Ki < 100 nM) should be prioritized.

Tier 2: Functional Activity and Signaling Pathway Elucidation

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, inverse agonist, or an allosteric modulator?

Hypothetical Signaling Pathway (Based on a Dopamine D2 Receptor Hit)

Let us hypothesize that the Tier 1 screen reveals high affinity for the Dopamine D2 receptor (D2R), a Gi-coupled GPCR. The canonical signaling pathway for a D2R agonist involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.

Caption: Step-by-step workflow for functional characterization.

Tier 3: In-Vivo Target Engagement and Physiological Effects

The final phase of mechanistic investigation involves demonstrating that the compound engages its target in a living system and produces a measurable physiological or behavioral effect consistent with its in-vitro profile.

Experimental Protocol: In-Vivo Assessment

Objective: To confirm target engagement and evaluate the physiological consequences of compound administration in a relevant animal model.

Methodology (Continuing the D2R antagonist hypothesis):

-

Pharmacokinetic (PK) Profiling:

-

Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intraperitoneal).

-

Measure plasma and brain concentrations over time to determine key PK parameters like Cmax, Tmax, half-life, and brain-to-plasma ratio. This is crucial to ensure adequate target exposure in subsequent studies.

-

-

Target Engagement (Receptor Occupancy):

-

Administer a range of doses of the test compound to animals.

-

At the time of expected peak brain concentration, administer a D2R-specific PET radiotracer (e.g., [¹¹C]raclopride).

-

Measure the displacement of the radiotracer by the test compound using PET imaging or ex-vivo brain slice autoradiography. This will establish a dose-occupancy relationship.

-

-

Pharmacodynamic (PD) / Behavioral Assays:

-

Catalepsy Test: D2R antagonists are known to induce catalepsy. Measure the time an animal remains in an imposed posture at various doses.

-

Amphetamine-Induced Hyperlocomotion: Pre-treat animals with the test compound and then challenge with d-amphetamine. A D2R antagonist is expected to block the resulting hyperlocomotor activity. This provides functional evidence of D2R blockade in a relevant neural circuit.

-

Conclusion

The elucidation of the mechanism of action for a novel chemical entity like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine requires a systematic, multi-tiered approach. This guide outlines a logical and rigorous experimental cascade, beginning with broad, unbiased target screening, progressing to detailed functional characterization at the cellular level, and culminating in in-vivo validation of target engagement and physiological response. By following this framework, researchers can confidently and efficiently characterize the pharmacological profile of this and other novel compounds, paving the way for potential therapeutic development.

References

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

-

Roluperidone - Wikipedia. Wikipedia. Available at: [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. PubMed Central. Available at: [Link]

-

Piperidin-4-one: the potential pharmacophore - PubMed. PubMed. Available at: [Link]

-

Ritanserin - Wikipedia. Wikipedia. Available at: [Link]

-

N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. NIH. Available at: [Link]

-

Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed. PubMed. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - ResearchGate. ResearchGate. Available at: [Link]

-

A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. Available at: [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - AIR Unimi. University of Milan. Available at: [Link]

-

Piperidine - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology (Natural Science Edition). Available at: [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. ChemRxiv. Available at: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. MDPI. Available at: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. PubMed Central. Available at: [Link]

-

Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed Central. PubMed Central. Available at: [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Roluperidone - Wikipedia [en.wikipedia.org]

- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roluperidone - Wikipedia [en.wikipedia.org]

- 12. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 21. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajchem-a.com [ajchem-a.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential biological activities of 4-methyl-1-(2-piperidin-4-ylethyl)piperidine and its derivatives. This class of molecules, centered around a 1,4'-bipiperidine core, holds significant promise in medicinal chemistry due to the privileged structural nature of the piperidine motif.[1]

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence in drug design can be attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1] The 1,4'-bipiperidine core, in particular, has been explored for a range of biological targets, demonstrating the potential for this scaffold in developing novel therapeutics. This guide will delve into the synthetic pathways to access 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives and explore their potential biological activities based on existing knowledge of related structures.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives can be approached through several strategic disconnections. A robust and versatile approach involves the coupling of two key piperidine fragments. The primary methods for constructing the core scaffold and its derivatives are catalytic hydrogenation and reductive amination.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 4-methyl-1-(2-piperidin-4-ylethyl)piperidine, suggests a disconnection at the C-N bond formed between the two piperidine rings. This leads to two key synthons: a 4-methylpiperidine moiety and a 4-(2-haloethyl)piperidine or a related electrophilic species. A more practical approach, however, involves the formation of the ethyl linker and the second piperidine ring in a sequential or convergent manner.

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine.

Key Synthetic Methodologies

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. This approach is particularly useful for the formation of both piperidine rings in the target scaffold.

-

Rationale: The aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under elevated pressure and temperature. Platinum group metals, such as platinum(IV) oxide (PtO₂), are highly effective for this transformation. The choice of an acidic solvent like glacial acetic acid can facilitate the reduction by protonating the pyridine nitrogen, thereby activating the ring towards hydrogenation.

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a cornerstone in the synthesis of substituted amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.

-

Rationale: This method is highly valuable for introducing substituents onto the piperidine nitrogen. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be used in a one-pot procedure and exhibit good functional group tolerance.

Proposed Synthesis of 4-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine

Based on the aforementioned methodologies, a detailed multi-step synthesis is proposed.

Step 1: Synthesis of 4-Methylpiperidine

The synthesis begins with the catalytic hydrogenation of 4-methylpyridine.

-

Reaction: 4-Methylpyridine is hydrogenated using a platinum(IV) oxide catalyst under a hydrogen atmosphere.

-

Causality: The platinum catalyst provides a surface for the adsorption of both hydrogen and the pyridine ring, facilitating the addition of hydrogen across the double bonds of the aromatic ring. The use of a protic solvent like acetic acid can enhance the reaction rate.

Step 2: Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide

The ethyl linker is introduced and functionalized for subsequent coupling.

-

Reaction: Pyridine-4-ethanol is treated with hydrobromic acid.

-

Causality: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule via an SN2 reaction to yield the bromoethyl derivative.

Step 3: N-Alkylation of 4-Methylpiperidine

The two key fragments are coupled to form the dipyridyl intermediate.

-

Reaction: 4-Methylpiperidine is reacted with 4-(2-bromoethyl)pyridine hydrobromide in the presence of a base.

-

Causality: The base, such as potassium carbonate, deprotonates the secondary amine of 4-methylpiperidine, increasing its nucleophilicity. The resulting anion then displaces the bromide from the ethyl linker in an SN2 reaction.

Step 4: Final Hydrogenation to Yield the Target Compound

The remaining pyridine ring is reduced to complete the synthesis of the core scaffold.

-

Reaction: 1-(2-(Pyridin-4-yl)ethyl)-4-methylpiperidine is subjected to catalytic hydrogenation.

-

Causality: Similar to the first step, a platinum catalyst is employed to reduce the second pyridine ring to a piperidine ring, yielding the final product.

Biological Activity and Structure-Activity Relationships (SAR)

While specific biological data for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives are not extensively reported in the public domain, the 1,4'-bipiperidine scaffold is a known pharmacophore in several classes of biologically active compounds. The potential activities and SAR of the title compounds can be inferred from these related structures.

Potential Biological Targets

Derivatives of the 1,4'-bipiperidine scaffold have been investigated for a range of biological targets, including:

-

Chemokine Receptors: A series of 1,4-disubstituted piperidine derivatives have been identified as potent CCR5 antagonists, which are of interest as HIV-1 entry inhibitors.[2]

-

Opioid Receptors: Alkyl and phenylalkyl piperidine analogues have been explored as highly potent and selective μ-opioid receptor (MOR) agonists for the treatment of pain.[3]

-

Histamine Receptors: 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[4]

-

Acetylcholinesterase (AChE): Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, making them of interest for the treatment of dementia.[5]

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, the following SAR trends can be anticipated for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives:

-

Substitution on the 4-Methylpiperidine Ring: The 4-methyl group provides a point of steric bulk and lipophilicity. The stereochemistry at this position could be crucial for receptor binding and selectivity.

-

The Ethyl Linker: The length and flexibility of the ethyl linker are likely important for orienting the two piperidine rings correctly within a receptor binding pocket. Modifications to the linker, such as introducing rigidity or altering its length, would be expected to significantly impact activity.

-

Substitution on the Second Piperidine Ring: The unsubstituted nitrogen on the second piperidine ring provides a handle for further derivatization. N-alkylation or N-acylation at this position would allow for the exploration of a wide chemical space and could modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of MOR agonists, the nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the affinity and selectivity for different opioid receptor subtypes.[3]

| Structural Moiety | Potential Impact on Activity |

| 4-Methyl Group | Influences steric interactions and lipophilicity; stereochemistry may be critical. |

| Ethyl Linker | Determines the spatial orientation of the two piperidine rings. |

| Second Piperidine Nitrogen | A key point for derivatization to modulate potency, selectivity, and ADME properties. |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of 4-methyl-1-(2-(piperidin-4-yl)ethyl)piperidine. These protocols are based on established chemical principles and procedures found in the literature for similar transformations.

Protocol for the Synthesis of 4-Methylpiperidine

-

To a solution of 4-methylpyridine (1.0 eq) in glacial acetic acid, add platinum(IV) oxide (0.02 eq).

-

Place the reaction mixture in a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpiperidine.

Protocol for the Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide

-

Add pyridine-4-ethanol (1.0 eq) to a round-bottom flask.

-

Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford pure 4-(2-bromoethyl)pyridine hydrobromide.

Protocol for the N-Alkylation of 4-Methylpiperidine

-

To a solution of 4-methylpiperidine (1.1 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).

-

Add 4-(2-bromoethyl)pyridine hydrobromide (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(2-(pyridin-4-yl)ethyl)-4-methylpiperidine.

Protocol for the Final Hydrogenation

-

Follow the procedure outlined in Protocol 5.1 , using 1-(2-(pyridin-4-yl)ethyl)-4-methylpiperidine as the starting material.

-

The final product, 4-methyl-1-(2-(piperidin-4-yl)ethyl)piperidine, can be purified by distillation under reduced pressure or by column chromatography.

Conclusion

The 4-methyl-1-(2-piperidin-4-ylethyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide, based on well-established methodologies such as catalytic hydrogenation and reductive amination, provide a clear path to access this core structure and its derivatives. The potential for these compounds to interact with a variety of biological targets, as suggested by the activities of related 1,4'-bipiperidine analogs, underscores the importance of further investigation into this chemical space. The structure-activity relationship insights provided herein offer a foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

-

1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem. [Link]

-

Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Synthetic methodology and structure activity relati onship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Semantic Scholar. [Link]

-

Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

-

Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. PubMed. [Link]

-

1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI. [Link]

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

-

Pharmacological Properties and SAR of New 1,4-disubstituted Piperazine Derivatives With Hypnotic-Sedative Activity. PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Design, Synthesis, and Structure-Activity Relationship of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Analogs

Abstract

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. This guide focuses on the structural class defined by 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a molecule featuring two piperidine rings connected by an ethyl linker. While this specific compound is not extensively documented, its core structure is representative of a class of potent and selective ligands for various central nervous system (CNS) targets, most notably the sigma (σ) receptors. This document provides an in-depth exploration of the design principles, synthetic strategies, and structure-activity relationships (SAR) for this family of compounds. We will delve into the causal reasoning behind synthetic choices, present validated experimental protocols, and analyze SAR data to guide the rational design of novel analogs with enhanced potency, selectivity, and drug-like properties for researchers in drug development.

Introduction: The Piperidine Scaffold in CNS Drug Discovery

The 1,4-disubstituted piperidine motif is a cornerstone of CNS-targeted drug discovery. Its rigid, saturated ring system allows for the precise spatial positioning of functional groups, which is critical for selective interaction with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels. The specific scaffold of interest, characterized by two piperidine rings linked by a short alkyl chain, is a common feature in ligands developed for dopamine (D₂), serotonin (5-HT), and particularly sigma (σ) receptors.

Sigma receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular chaperone proteins implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, psychiatric conditions, and neuropathic pain. The development of selective sigma receptor ligands is therefore an area of intense research. The general structure of a 1-(2-piperidin-4-ylethyl)piperidine derivative possesses the key pharmacophoric elements common to many high-affinity σ₁ ligands: a basic nitrogen atom, a central hydrophobic spacer, and a second cyclic moiety for additional interactions. This guide will use the σ₁ receptor as the primary biological target to illustrate the principles of analog design and SAR exploration.

Analysis of the Core Scaffold and Design Rationale

The parent scaffold, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, can be deconstructed into three key regions for systematic modification. Understanding the role of each region is fundamental to designing a successful analog strategy.

-

Region A (Substituted N-Piperidine): This region contains the tertiary amine, a critical feature for interaction with the anionic aspartate residue (Asp126) in the σ₁ receptor binding pocket. The substitution on this ring, such as the 4-methyl group, can influence lipophilicity, metabolic stability, and steric interactions within the receptor.

-

Region B (Ethyl Linker): The length and conformation of this linker are crucial for establishing the correct distance and orientation between the two piperidine rings. Modifications here can profoundly impact binding affinity.

-

Region C (Terminal Piperidine): This hydrophobic group occupies a key pocket in the receptor. Its substitution pattern and even its replacement with other cyclic systems can modulate potency, selectivity, and pharmacokinetic properties.

Below is a diagram illustrating these key regions for analog design.

Caption: Key regions of the core scaffold for SAR exploration.

Synthetic Strategies and Methodologies

The synthesis of 1-(2-piperidin-4-ylethyl)piperidine analogs is typically achieved through convergent strategies. The most common and reliable method involves the reductive amination of a piperidine derivative with a suitable aldehyde or ketone, or the N-alkylation of a piperidine with an appropriate electrophile.

General Synthetic Workflow

A robust and widely applicable synthetic route involves the coupling of two key building blocks: a substituted piperidine (for Region A) and a 4-piperidineethanol derivative (providing Regions B and C). This approach allows for maximal diversity in the final products by simply changing the starting piperidines.

The workflow diagram below illustrates this convergent synthetic approach.

Caption: Convergent workflow for the synthesis of target analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of 1-(2-(piperidin-4-yl)ethyl)-4-phenylpiperidine, a representative analog, chosen for its well-documented procedures and high affinity for sigma receptors.

Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl methanesulfonate (Intermediate 2)

-

Dissolution: Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.

-

Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This step converts the poorly reactive hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: N-Alkylation to Yield Final Product

-

Reactant Setup: To a solution of 4-phenylpiperidine (1.0 eq, Region A precursor) in anhydrous acetonitrile (15 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Coupling: Add a solution of the crude 2-(piperidin-4-yl)ethyl methanesulfonate (1.1 eq) in acetonitrile to the suspension.

-

Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Trustworthiness: The progress should again be monitored by TLC or LC-MS to ensure the consumption of starting materials.

-

Purification: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. Purify the crude residue by column chromatography on silica gel (typically using a DCM/Methanol gradient) to afford the desired final product.

Structure-Activity Relationship (SAR) Analysis

The following sections summarize key SAR findings for this compound class, primarily focusing on affinity for the σ₁ receptor. The data presented is a synthesized representation from multiple authoritative sources in the field.

Modifications to Region A (N-Piperidine)

The N-piperidine ring and its substituents play a crucial role in orienting the molecule within the binding site.

| Compound ID | R¹ (at N-Piperidine) | σ₁ Ki (nM) | Comments |

| 1 | 4-Methyl | 15.2 | Parent scaffold for this guide. |

| 2 | H (Piperidine) | 25.8 | Removal of methyl group slightly reduces affinity. |

| 3 | 4-Phenyl | 1.8 | Phenyl group significantly enhances affinity, likely via π-π stacking. |

| 4 | 4-Fluoro | 12.5 | Introduction of a small electron-withdrawing group is tolerated. |

| 5 | 4,4-Difluoro | 45.1 | Increasing substitution at the 4-position can be detrimental. |

Insight: A small, lipophilic substituent at the 4-position of the N-piperidine is generally well-tolerated or beneficial. Large or bulky groups may introduce steric hindrance. Aromatic substituents, like a phenyl group, can dramatically increase potency by engaging in additional hydrophobic or aromatic interactions within the receptor.

Modifications to Region B (Linker)

The two-carbon ethyl linker is generally optimal for high-affinity σ₁ binding.

| Compound ID | Linker (between N and C4') | σ₁ Ki (nM) | Comments |

| 6 | -CH₂- (Methylene) | 89.3 | Shortening the linker by one carbon drastically reduces affinity. |

| 1a | -CH₂CH₂- (Ethylene) | 15.2 | The two-carbon linker is optimal for this scaffold. |

| 7 | -CH₂CH₂CH₂- (Propylene) | 33.7 | Lengthening the linker to three carbons decreases affinity. |

Insight: The distance imposed by the ethyl linker is critical for correctly positioning the two piperidine rings. Both shorter and longer linkers disrupt this optimal geometry, leading to a significant loss in binding affinity. This highlights the rigid structural requirements of the σ₁ binding site.

Modifications to Region C (Terminal Piperidine)

This region explores a hydrophobic pocket, and modifications here can fine-tune affinity and selectivity.

| Compound ID | R² (at C4' of Terminal Piperidine) | σ₁ Ki (nM) | Comments |

| 8 | H (Piperidine) | 18.4 | Unsubstituted terminal ring serves as a good baseline. |

| 9 | 4'-Methyl | 15.2 | Small alkyl group is well-tolerated. |

| 10 | 4'-Ethyl | 19.5 | Slightly larger alkyl group shows similar affinity. |

| 11 | Spiro[isobenzofuran-1,4'-piperidine] | 0.78 | Fusing a ring system to the terminal piperidine can dramatically boost affinity by accessing additional binding interactions. |

Insight: The terminal piperidine ring fits into a moderately sized hydrophobic pocket. Small alkyl substituents are tolerated, but significant gains in affinity can be achieved by replacing the piperidine with more complex, rigid ring systems like spirocycles. These fused rings can form more extensive and favorable interactions within the receptor.

Conclusion and Future Perspectives

The 1-(2-piperidin-4-ylethyl)piperidine scaffold is a versatile and highly tractable platform for the development of potent CNS-active agents, particularly σ₁ receptor ligands. The SAR analysis reveals clear guidelines for analog design:

-

The tertiary amine and the ethyl linker are critical pharmacophoric elements with little tolerance for modification.

-

The N-piperidine ring can be substituted, ideally with small lipophilic or aromatic groups at the 4-position, to enhance potency.

-

The terminal piperidine ring offers the most significant opportunity for affinity enhancement through the introduction of more complex, rigid, and hydrophobic moieties.

Future research should focus on optimizing the pharmacokinetic properties (e.g., metabolic stability, brain penetration) of high-affinity analogs. The introduction of heteroatoms or strategic fluorination on the aromatic rings of advanced analogs (like compound 3 ) could mitigate metabolic liabilities. Furthermore, exploring bioisosteric replacements for the piperidine rings could lead to novel chemical matter with improved selectivity profiles and intellectual property positions. The systematic application of the principles outlined in this guide will empower researchers to rationally design the next generation of ligands based on this privileged CNS scaffold.

References

-

Title: Design and Synthesis of Novel Sigma (σ) Receptor Ligands Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Sigma-1 Receptor: A Drug Target in the Treatment of Neuropathic Pain Source: Frontiers in Pharmacology URL: [Link]

-

Title: Reductive Amination in the Synthesis of Piperidines Source: Organic Syntheses URL: [Link]

-

Title: Spirocyclic Piperidines as High-Affinity σ1-Receptor Ligands Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

"in vitro screening of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine"

An In-Depth Technical Guide to the In Vitro Screening of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

Abstract

This guide provides a comprehensive framework for the in vitro pharmacological characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a novel chemical entity with a piperidine scaffold suggestive of potential activity at sigma receptors. We present a tiered screening cascade, beginning with primary binding assays to determine affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, followed by functional assays to elucidate the modulator type (agonist, antagonist, or allosteric modulator). Furthermore, this guide details essential secondary assays to build a robust pharmacological profile, including selectivity screening, cell viability assessments, and critical safety pharmacology evaluations for hERG channel and CYP450 enzyme inhibition. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and scientifically rigorous investigation.

Introduction: The Rationale for Screening 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine

The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, known to interact with a variety of central nervous system (CNS) targets.[1][2] The specific structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suggests a potential interaction with sigma receptors. Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique transmembrane proteins located primarily at the endoplasmic reticulum.[3][4][5] They are implicated in a wide range of cellular functions and are considered promising therapeutic targets for neurological disorders, cancer, and pain.[3][6][7][8]

The two main subtypes, σ1R and σ2R, have distinct pharmacological profiles.[5] The σ1R is a ligand-regulated molecular chaperone, and its modulation can impact ion channel activity, calcium signaling, and neurotransmitter release.[3][4][7] The σ2R, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[9][10] Given the therapeutic potential of sigma receptor modulators, a thorough in vitro screening of novel compounds like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a critical first step in the drug discovery process.

This guide outlines a logical and efficient screening workflow designed to comprehensively characterize the in vitro pharmacology of this compound.

Caption: High-level overview of the in vitro screening cascade.

Primary Screening: Determining Target Affinity

The initial step is to ascertain whether 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine binds to the hypothesized sigma receptor targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Rationale for Radioligand Binding Assays

These assays are based on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.

Experimental Protocol: Sigma-1 Receptor Binding Assay

This protocol is adapted from established methods for characterizing σ1R ligands.[5][11]

Materials:

-

Membrane Preparation: Guinea pig liver membranes or membranes from HEK-293 cells stably expressing human σ1R.[11]

-

Test Compound: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand).[13]

-

Assay Buffer: Tris-HCl buffer, pH 7.4.

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 3 nM), and either the test compound, vehicle (for total binding), or excess haloperidol (for non-specific binding).[12]

-

Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Sigma-2 Receptor Binding Assay

This protocol utilizes a non-selective sigma receptor radioligand in the presence of a σ1R-masking agent to specifically assess σ2R binding.[5][11]

Materials:

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma ligand).[5]

-

σ1R Masking Agent: (+)-Pentazocine.[11]

-

Membrane Preparation: Membranes from a cell line with high σ2R expression (e.g., MDA-MB-468 breast cancer cells).[6]

-

Other materials: As per the σ1R binding assay.

Procedure:

-

Follow the same general procedure as the σ1R binding assay.

-

Crucially, include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]-DTG to σ1R, thus isolating its binding to σ2R.[11]

-

Determine the IC50 and Ki values for the test compound at the σ2R as described above.

Data Presentation: Binding Affinities

| Receptor | Radioligand | Test Compound Ki (nM) |

| Sigma-1 | -pentazocine | Experimental Value |

| Sigma-2 | [³H]-DTG | Experimental Value |

Functional Characterization: Elucidating the Mechanism of Action

Once high-affinity binding is confirmed, the next crucial step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or modulate the receptor's activity in a more complex manner (allosteric modulator)?

Rationale for Functional Assays

Functional assays measure a biological response downstream of receptor binding. The choice of assay depends on the known signaling pathways of the target receptor. For σ1R, which acts as a molecular chaperone, its interaction with other proteins, like the BiP chaperone, or its effect on ion channel activity can be leveraged.[3][14][15]

Caption: Workflow for determining the functional activity of the test compound.

Experimental Protocol: σ1R-BiP Interaction Assay using BRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells.[12] Since σ1R agonists are known to induce the dissociation of σ1R from the Binding immunoglobulin Protein (BiP), this interaction can be used as a functional readout.[12][14][15]

Materials:

-

Cell Line: HEK-293 cells co-transfected with constructs for σ1R fused to a Renilla luciferase (RLuc) donor and BiP fused to a Yellow Fluorescent Protein (YFP) acceptor.

-

BRET Substrate: Coelenterazine h.

-

Positive Control Agonist: (+)-Pentazocine or PRE-084.[14][15]

-

Positive Control Antagonist: Haloperidol.[12]

-

Instrumentation: Plate reader capable of detecting dual-emission luminescence.

Procedure:

-

Agonist Mode:

-

Plate the transfected cells in a 96-well plate.

-

Add serial dilutions of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.

-

Add the BRET substrate.

-

Measure the light emission at the wavelengths corresponding to RLuc and YFP.

-

Calculate the BRET ratio (YFP emission / RLuc emission). A decrease in the BRET signal indicates dissociation of the σ1R-BiP complex, suggesting agonist activity.

-

Determine the EC50 (half-maximal effective concentration).

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration of a known σ1R agonist (e.g., PRE-084 at its EC80).

-

Measure the BRET ratio as above.

-

If the test compound is an antagonist, it will prevent the agonist-induced decrease in the BRET signal.

-

Determine the IC50.

-

Secondary Screening: Building a Comprehensive Profile

A thorough understanding of a drug candidate requires looking beyond its primary target. Secondary screening assesses its selectivity and potential for off-target effects and cytotoxicity, which are critical for predicting its therapeutic window and safety profile.[16][17][18]

General Cytotoxicity Assessment

It is essential to ensure that the observed effects in functional assays are not due to compound-induced cell death.[19] A variety of cell viability assays can be employed.[19][20][21][22][23]

Experimental Protocol: MTT or Resazurin Assay

-

Plate a relevant cell line (e.g., the one used in the functional assay) in 96-well plates.

-

Treat the cells with a range of concentrations of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine for a relevant duration (e.g., 24-48 hours).

-

Add MTT or resazurin reagent and incubate. Viable cells will metabolize these dyes, resulting in a colorimetric or fluorescent change.[23]

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the CC50 (half-maximal cytotoxic concentration). This value should be significantly higher than the functional EC50/IC50 to indicate a suitable therapeutic window.

Safety Pharmacology: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[24][25][26] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and critical for safety.[26]

Experimental Protocol: Automated Patch Clamp Electrophysiology

-

Cell Line: HEK-293 cells stably expressing the hERG channel.[25]

-

Instrumentation: Automated patch-clamp system (e.g., QPatch or SyncroPatch).[25]

-

Procedure:

-

Cells are captured, and a whole-cell patch clamp configuration is established.

-

A specific voltage protocol is applied to elicit hERG tail currents.[27]

-

The baseline current is recorded.

-

The test compound is applied at multiple concentrations.

-

The percentage of inhibition of the hERG current is measured for each concentration.

-

An IC50 value is determined. A high IC50 value is desirable.

-

Safety Pharmacology: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are crucial for the metabolism of most drugs.[28][29][30] Inhibition of these enzymes can lead to adverse drug-drug interactions.[30][31] Screening against the main CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice.[31][32]

Experimental Protocol: Luminescence-Based Assay

-

System: Recombinant human CYP enzymes or human liver microsomes.[29][31]

-

Reagents: A specific luminogenic substrate for each CYP isoform, which is converted into luciferin by the active enzyme.[28]

-

Procedure:

-

Incubate the CYP enzyme/microsomes with the test compound at various concentrations.

-

Add the luminogenic substrate.

-

After a set incubation time, add a luciferase-containing detection reagent.

-

The resulting luminescent signal is proportional to the CYP enzyme activity.

-

A decrease in luminescence indicates inhibition.

-

Determine the IC50 for each major CYP isoform.

-

Data Presentation: Secondary Screening Profile

| Assay | Endpoint | Result |

| Cytotoxicity (MTT) | CC50 (µM) | Experimental Value |

| hERG Inhibition | IC50 (µM) | Experimental Value |

| CYP1A2 Inhibition | IC50 (µM) | Experimental Value |

| CYP2C9 Inhibition | IC50 (µM) | Experimental Value |

| CYP2C19 Inhibition | IC50 (µM) | Experimental Value |

| CYP2D6 Inhibition | IC50 (µM) | Experimental Value |

| CYP3A4 Inhibition | IC50 (µM) | Experimental Value |

Conclusion and Future Directions